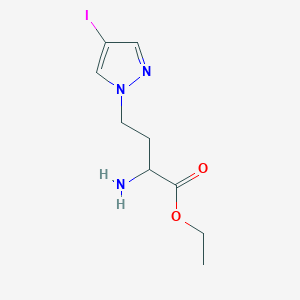![molecular formula C6H12ClNS B13633860 3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
3-Thia-6-azabicyclo[3.2.1]octanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-thia-6-azabicyclo[321]octane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a core structure for various derivatives . The synthetic route may involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for 3-thia-6-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-thia-6-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-thia-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom present in 3-thia-6-azabicyclo[3.2.1]octane hydrochloride.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound contains an oxygen atom instead of sulfur and is used in similar applications.
Uniqueness
3-thia-6-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Propiedades
Fórmula molecular |
C6H12ClNS |
|---|---|
Peso molecular |
165.69 g/mol |
Nombre IUPAC |
3-thia-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
Clave InChI |
YGZODFVJEKRPLM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNC1CSC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


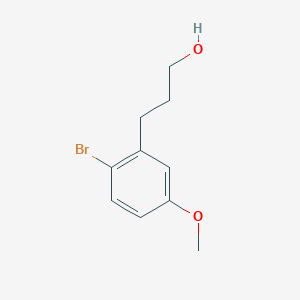

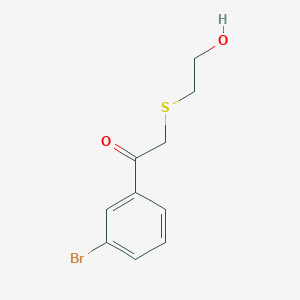
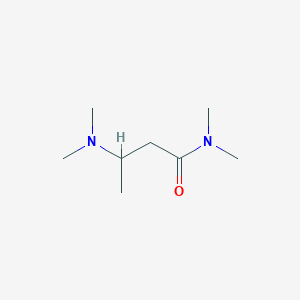
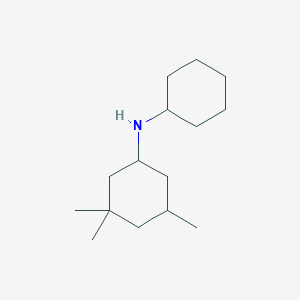
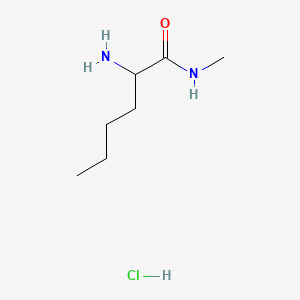
![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
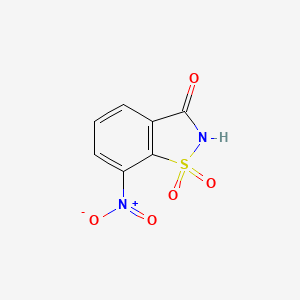

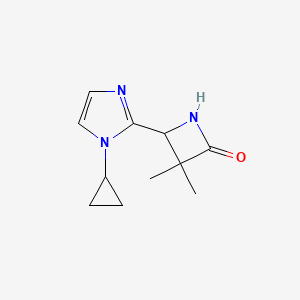
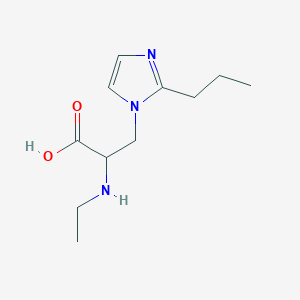

![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
